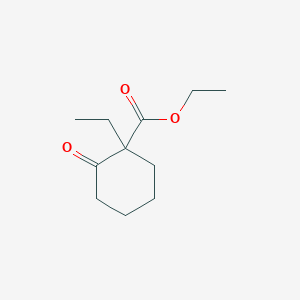
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with ethanol, and an ethyl group is attached to the 1-position of the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester can be synthesized through several methods:
Esterification: The esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydrogenation: Hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and conversion efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester .
- Cyclohexanecarboxylic acid, ethyl ester .
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate .
Uniqueness
Cyclohexanecarboxylic acid, 1-ethyl-2-oxo-, ethyl ester is unique due to the presence of the ethyl group at the 1-position of the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
55443-01-1 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)8-6-5-7-9(11)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
MBALJFMDVQOSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)

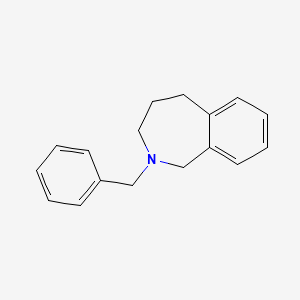
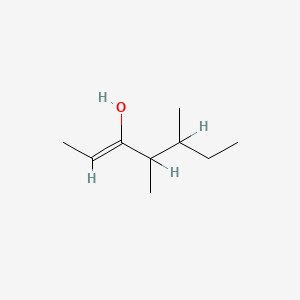
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
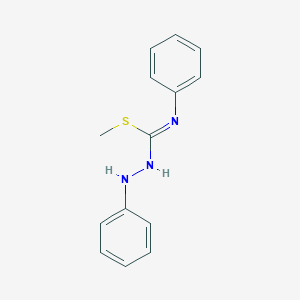
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
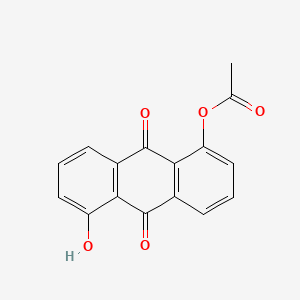
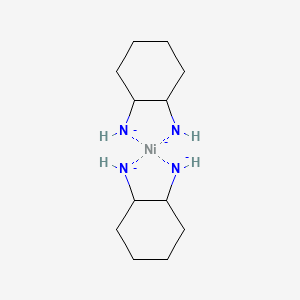

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
